(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Description
This compound is a pyrrolidine-based dicarboxylate featuring a rigid bicyclic framework with defined stereochemistry at positions 2 (S) and 4 (R). Key functional groups include:
- tert-Butyl ester at N1: Enhances steric bulk and stability under basic conditions.
- Methyl ester at C2: A compact ester group that influences solubility and reactivity.
- Hydroxyl group at C4: Participates in hydrogen bonding and serves as a site for derivatization.
- Ketone at C5: Introduces electrophilic character, enabling nucleophilic additions or reductions.
Synthesis typically involves protection/deprotection strategies. For instance, describes its use as a precursor for nitrobenzoylation reactions in anhydrous CH₂Cl₂ under nitrogen .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIHXONXHCHHY-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
A common precursor for this compound is trans-4-hydroxy-L-proline methyl ester, which provides the (2S,4R) configuration. The synthesis typically begins with dual protection of the amine and carboxylic acid groups:
Step 1: BOC Protection of the Amine
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Reagents : trans-4-Hydroxy-L-proline methyl ester, di-tert-butyl dicarbonate (BOC anhydride), 4-dimethylaminopyridine (DMAP)
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Outcome : Formation of 1-BOC-4-hydroxyproline methyl ester with >95% yield, confirmed via TLC and NMR.
Step 2: Oxidation to Introduce the 5-Oxo Group
Stereoselective Hydroxylation and Esterification
Alternative routes employ hydroxylation of pre-formed pyrrolidine intermediates:
Method A: Epoxidation and Ring-Opening
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Reagents : tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate, m-CPBA (epoxidation), H2O/acid (ring-opening)
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Conditions : Dichloromethane, −20°C, followed by aqueous workup.
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Outcome : Epoxide intermediate undergoes regioselective ring-opening to install the 4-hydroxy group, though stereochemical control requires chiral auxiliaries (60–70% yield).
Method B: Direct Hydroxylation via Sharpless Asymmetric Dihydroxylation
Comparative Analysis of Key Synthetic Pathways
Optimization Strategies and Reaction Engineering
Solvent and Temperature Effects
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DMF vs. THF : DMF enhances solubility of intermediates in protection steps (e.g., BOC installation), achieving 97% yield in NaH-mediated benzylation. Conversely, THF is preferred for oxidation steps to minimize side reactions.
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Low-Temperature Oxidation : Performing PCC-mediated oxidations at 0°C suppresses over-oxidation, improving selectivity for the 5-oxo group.
Catalytic and Stoichiometric Considerations
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Sodium Hydride (NaH) : Optimal for deprotonating hydroxy groups during benzylation (e.g., in), though strict anhydrous conditions are required to prevent hydrolysis.
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DCC/DMAP Coupling : Efficient for esterification under mild conditions, as demonstrated in N-BOC-cis-4-hydroxyproline methyl ester synthesis.
Challenges in Stereochemical Control
The (2S,4R) configuration necessitates chiral pool starting materials or asymmetric synthesis. For instance, starting from L-proline ensures the 2S configuration, while enzymatic resolution or chiral catalysts enforce the 4R stereocenter. Computational studies (DFT) highlight the energetic favorability of intramolecular hydrogen bonding in stabilizing the desired tautomer, which guides reaction pathway selection.
Industrial and Laboratory-Scale Applications
While industrial routes prioritize cost-effective catalysts (e.g., Co/Ni oxides for pyrrolidine synthesis), laboratory methods focus on precision. The patent CN112194606A exemplifies scalable BOC protection with DMAP, achieving kilogram-scale production with minimal purification.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone functionality can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Research indicates that derivatives of pyrrolidine compounds, including (2S,4R)-1-tert-butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate, exhibit antiviral activities. These compounds have been studied for their effectiveness against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that modifications in pyrrolidine structures can enhance their bioactivity against specific viral targets.
1.2 Anticancer Activity
Pyrrolidine derivatives have also been explored for their anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them valuable in developing new cancer therapies.
Organic Synthesis
2.1 Building Block for Peptide Synthesis
this compound serves as a crucial intermediate in the synthesis of various peptides and amino acids. Its functional groups allow for diverse reactions, facilitating the construction of complex peptide chains essential for drug development and biochemistry research.
2.2 Chiral Auxiliary
The compound's chiral nature makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis. It can help achieve enantioselectivity in reactions where chirality is crucial, thereby enhancing the efficiency and specificity of synthetic routes in pharmaceuticals.
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme mechanisms and inhibition. By acting as a substrate or inhibitor for specific enzymes, it assists researchers in elucidating biochemical pathways and developing inhibitors that could lead to therapeutic agents.
3.2 Drug Design and Development
In drug design, this compound is evaluated for its pharmacokinetic properties and interactions with biological macromolecules. Its structural characteristics are analyzed using computational methods to predict binding affinities and optimize lead compounds in drug discovery processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication through structural modifications of pyrrolidine derivatives. |
| Study B | Anticancer Properties | Identified apoptosis induction in specific cancer cell lines when treated with pyrrolidine derivatives containing similar functional groups. |
| Study C | Peptide Synthesis | Showed successful incorporation of the compound as a chiral auxiliary leading to higher yields of desired enantiomers in peptide synthesis. |
Mechanism of Action
The mechanism of action of (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes.
Comparison with Similar Compounds
Stereochemical Variants
(2S,3S)-1-tert-Butyl 2-Methyl 3-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0)
(2S,3R)-1-tert-Butyl 2-Methyl 3-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 757961-41-4)
Substituent Modifications
- (2S,4R)-1-tert-Butyl 2-Methyl 4-Fluoro-5-oxopyrrolidine-1,2-dicarboxylate
- Key difference : Fluorine replaces the hydroxyl group at C4.
- Implications :
- Increased electronegativity alters electronic properties (e.g., dipole moments).
- Reduced hydrogen-bonding capacity but enhanced metabolic stability . Molecular Formula: C₁₄H₂₂FNO₅ vs. C₁₂H₁₉NO₆ (target compound) .
(2S,4R)-1-tert-Butyl 2-Methyl 4-((4-Nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate
- Key difference : 4-Nitrobenzoyl ester at C4.
- Implications :
- Enhanced UV activity due to the nitro group.
- Increased steric hindrance, slowing nucleophilic attacks at C4 .
Ring-Size and Functional Group Variations
- 5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate Key differences:
- Dicyano groups at C3 introduce strong electron-withdrawing effects.
4-(tert-Butyl)phenyl substituent increases hydrophobicity.
1-tert-Butyl 4-Ethyl 6-Methyl-5-oxoazepane-1,4-dicarboxylate (CAS: 884487-29-0)
Comparative Data Table
Research Findings and Implications
- Steric Effects : Bulkier substituents (e.g., tert-butyl phenyl in ) reduce reaction rates in crowded environments but improve selectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, nitro) enhance electrophilicity at C5, facilitating nucleophilic additions .
- Stereochemical Influence : Diastereomers (e.g., 2S,3S vs. 2S,4R) exhibit divergent behaviors in chiral recognition, critical for pharmaceutical intermediates .
Biological Activity
(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate, also known by its CAS number 267420-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H31NO6Si
- Molecular Weight : 373.52 g/mol
- Structure : The compound features a pyrrolidine ring with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine structures often exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies:
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolidine derivatives. For instance:
- A study on related oxadiazole derivatives showed promising antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through MTT assays . Although not directly tested on this compound, the structural similarities suggest potential efficacy.
The mechanism by which pyrrolidine derivatives exert their biological effects often involves interaction with key molecular targets:
- Topoisomerase Inhibition : Some derivatives have shown to inhibit topoisomerase I activity, a crucial enzyme in DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate to improve yield and stereochemical purity? A:
- Methodological Approach : Start with enantiomerically pure precursors like 1-Boc-D-pyroglutamic acid ethyl ester (similar to methods in ), which ensures stereochemical fidelity. Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, reports yields of 23–24% for analogous compounds, suggesting room for optimization via iterative solvent screening (e.g., switching from THF to DMF) or Lewis acid catalysis (e.g., ZnCl₂) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Use chiral stationary phase HPLC to confirm stereopurity post-synthesis.
Stereochemical Analysis
Q: What advanced techniques are recommended for resolving the stereochemistry of (2S,4R)-configured pyrrolidine derivatives? A:
- Techniques :
- X-ray Crystallography : Definitive for absolute configuration determination.
- NMR Spectroscopy : Utilize coupling constants (e.g., ) and NOE experiments to distinguish axial vs. equatorial substituents. highlights NMR data (chemical shifts, splitting patterns) for similar pyrrolidine derivatives .
- Chiral HPLC : Compare retention times with known standards (as in for resolving diastereomers) .
Contradictory Spectroscopic Data
Q: How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound? A:
- Cross-Validation : Combine multiple analytical methods. For example, resolves structural ambiguities by correlating IR absorption bands (e.g., carbonyl stretches at ~1700 cm) with MS data (molecular ion peaks) .
- Computational Validation : Compare experimental / NMR shifts with DFT-predicted values. Discrepancies >0.5 ppm may indicate impurities or misassignment.
Handling and Stability
Q: What are the critical safety and storage protocols for handling this compound? A:
- Safety Protocols :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups ( ) .
Reactivity in Nucleophilic Reactions
Q: Which computational methods are suitable for predicting the reactivity of the 5-oxopyrrolidine core in nucleophilic reactions? A:
- DFT Calculations : Model transition states for nucleophilic attack at the 5-oxo position. Optimize geometries at the B3LYP/6-31G(d) level.
- MD Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. ’s synthesis routes (e.g., tert-butyl ester stability) can validate computational predictions .
Byproduct Identification
Q: What strategies are effective in identifying synthesis byproducts (e.g., diastereomers or hydrolyzed esters)? A:
- Analytical Workflow :
- LC-MS : Detect low-abundance byproducts via high-resolution MS ( uses MS for molecular ion confirmation) .
- GC-MS : Identify volatile degradation products.
- Isolation : Use flash chromatography (silica gel, hexane/EtOAc gradients) followed by NMR analysis.
Hydrolytic Stability
Q: How can the hydrolytic stability of the tert-butyl and methyl ester groups be assessed under varying pH conditions? A:
- Accelerated Stability Testing :
Biological Activity Profiling
Q: What methodologies are appropriate for preliminary evaluation of biological activity (e.g., enzyme inhibition)? A:
- In Vitro Assays :
- Enzyme Inhibition : Screen against proteases or oxidoreductases (e.g., using fluorogenic substrates).
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293).
- Controls : Include structurally related compounds (e.g., ’s benzyl-protected analogs) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
